N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide
Overview
Description
N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Chemical Reactions Analysis
N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:
Chemistry: It is used in the synthesis of coordination compounds and as a ligand in metal complexation studies.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its antimicrobial and anticancer properties.
Medicine: It is being explored for its pharmacological applications, including its potential use as a therapeutic agent.
Industry: The compound is used in the development of new materials with specific properties, such as non-linear optical materials .
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound forms stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its hydrazone moiety allows it to interact with various biological molecules, leading to its observed biological activities .
Comparison with Similar Compounds
N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide can be compared with other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties. N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide is unique due to its specific substitution pattern and the presence of the furan ring, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-methylfuran-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-8-11(4-5-19-8)13(18)17-16-7-9-2-3-10(14)6-12(9)15/h2-7H,1H3,(H,17,18)/b16-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRNEZATYKTHKB-FRKPEAEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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